

H4K16ac vs. H3K27ac: A Comparative Guide to Enhancer Acetylation Marks

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Compound Name: *HL16*

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In the intricate landscape of epigenetic regulation, histone modifications play a pivotal role in orchestrating gene expression. Among these, acetylation of specific lysine residues on histone tails is a hallmark of active chromatin domains. This guide provides a comprehensive comparison of two key histone acetylation marks at enhancers: Histone H4 Lysine 16 acetylation (H4K16ac) and Histone H3 Lysine 27 acetylation (H3K27ac). Understanding the distinct and overlapping roles of these marks is crucial for deciphering the complex regulatory codes that govern cell fate and disease.

At a Glance: Key Differences and Similarities

Feature	H4K16ac	H3K27ac
Primary Function at Enhancers	Marks active enhancers, sometimes independently of H3K27ac. May play a role in chromatin decompaction.	A well-established canonical mark of active enhancers, strongly correlated with enhancer activity.
Primary Acetyltransferase	KAT8 (also known as MOF)	p300/CBP
Co-occurrence at Enhancers	Can co-localize with H3K27ac but also marks a distinct set of active enhancers.	Frequently co-occurs with H3K4me1 at active enhancers.
Correlation with Gene Expression	Positively correlated with the expression of nearby genes.	Strongly and widely correlated with the expression of target genes.

Quantitative Comparison of H4K16ac and H3K27ac at Enhancers

Genome-wide studies have begun to dissect the relationship between H4K16ac and H3K27ac at enhancer regions. The following table summarizes findings from a study in mouse embryonic stem cells (ESCs), highlighting the distribution and overlap of these two marks.

Metric	H4K16ac	H3K27ac	Overlap/Unique
Putatively Active Enhancers (H3K4me1+/H3K4me3-)	6,007	14,767	16,947 total
Unique H4K16ac Enhancers	2,180	-	12.9% of total active enhancers
Unique H3K27ac Enhancers	-	8,420	49.7% of total active enhancers
Enhancers with Both Marks	3,827	3,827	22.6% of total active enhancers

Data derived from a study on mouse embryonic stem cells.

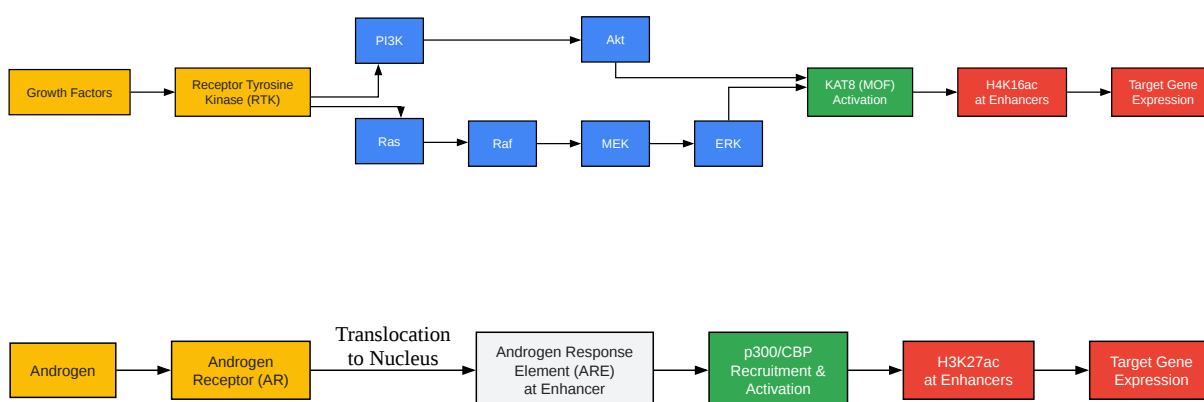
These data indicate that while a significant portion of active enhancers are marked by both H4K16ac and H3K27ac, a substantial number are uniquely marked by one or the other, suggesting distinct regulatory roles.^[1] Notably, H4K16ac can mark active enhancers independently of H3K27ac, and these enhancers have been shown to drive gene expression.^[1]

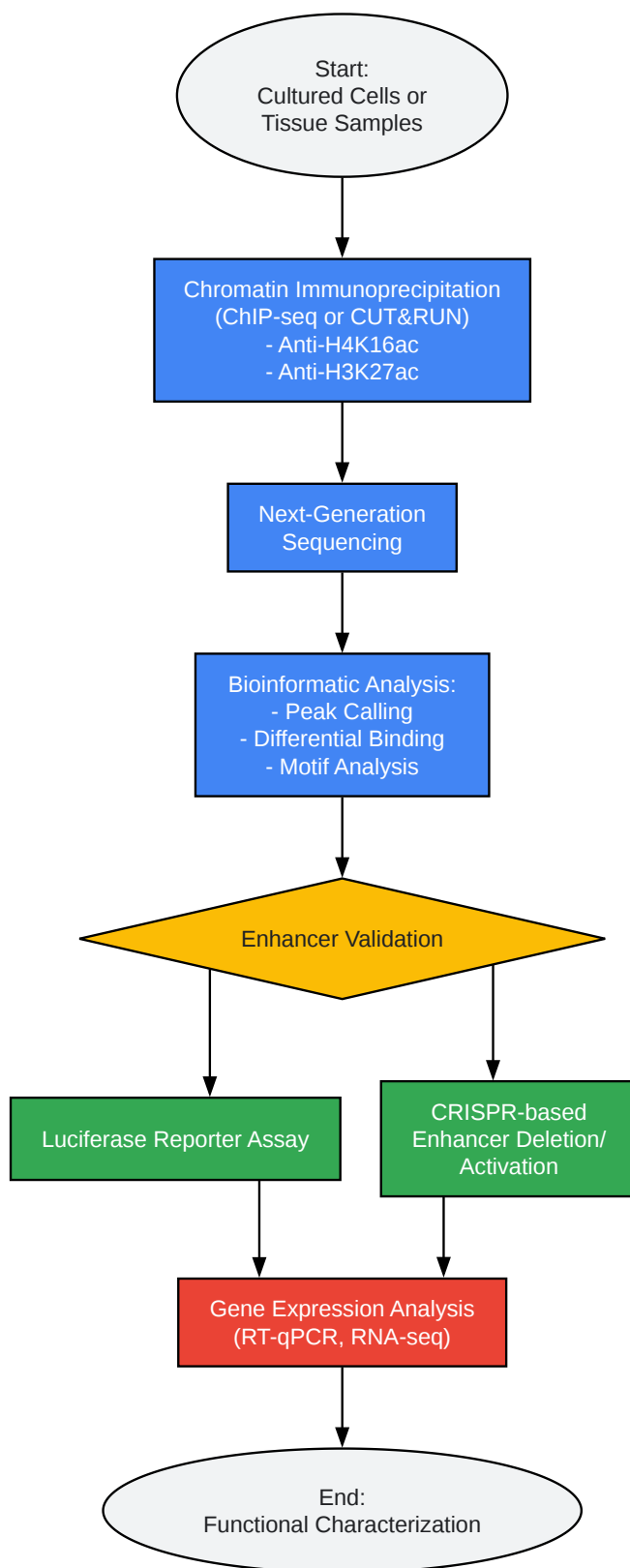
Signaling Pathways Regulating Enhancer Acetylation

The deposition of H4K16ac and H3K27ac at enhancers is a dynamic process regulated by various signaling pathways that converge on the activity of their respective acetyltransferases.

H4K16ac Regulation by KAT8/MOF

The histone acetyltransferase KAT8 (MOF) is the primary enzyme responsible for H4K16ac. Its activity is influenced by cellular signaling cascades, including the PI3K-Akt and Ras-Raf-MEK-ERK pathways, which are often dysregulated in cancer.





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References

- 1. researchgate.net [researchgate.net]
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